molecular formula C12H20N2O B1451690 Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine CAS No. 1082875-25-9

Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine

Cat. No.: B1451690
CAS No.: 1082875-25-9
M. Wt: 208.3 g/mol
InChI Key: IRNGMQPGWPHNFO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine is primarily used as a ligand in the preparation of distant claw polymers for atom transfer radical polymerization (ATRP) . ATRP is a type of controlled radical polymerization, and the ligand plays a crucial role in this process.

Mode of Action

As a ligand, this compound interacts with the metal catalyst in the ATRP process. The ligand binds to the metal catalyst, forming a complex that initiates the polymerization process . The interaction between the ligand and the metal catalyst is crucial for the control of the polymerization process, influencing the rate of polymerization and the properties of the resulting polymer.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ATRP process. This process involves a series of redox reactions, where the metal catalyst, in complex with the ligand, mediates the addition of monomers to the growing polymer chain . The ligand’s role in this process affects the overall efficiency and control of the polymerization, impacting the molecular weight distribution and architecture of the resulting polymer.

Pharmacokinetics

It’s important to note that this compound is miscible with water , which could influence its distribution and handling in a laboratory or industrial setting.

Result of Action

The result of the action of this compound is the formation of well-defined polymers with controlled molecular weights and architectures . These polymers can have a wide range of applications, depending on the specific monomers used in the ATRP process.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is air sensitive and hygroscopic , which means it can react with moisture and oxygen in the air. Therefore, it should be handled and stored under an inert atmosphere and in a dark place to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical pathway.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites . Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their activity . This binding can induce conformational changes in the target molecule, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical activity and its effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . For instance, high doses of this compound have been associated with cellular toxicity and adverse physiological responses in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell . These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biochemical activity and its interactions with target molecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Preparation Methods

The synthesis of Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine involves several steps. One common method includes the reaction of 3-(methylamino)methylphenol with 2-dimethylaminoethyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using standard techniques like column chromatography.

Chemical Reactions Analysis

Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine has several scientific research applications:

Comparison with Similar Compounds

Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N,N-dimethyl-2-[3-(methylaminomethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-10-11-5-4-6-12(9-11)15-8-7-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNGMQPGWPHNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082875-25-9
Record name dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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